molecular formula C16H16N4O B2834650 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide CAS No. 847387-43-3

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Cat. No.: B2834650
CAS No.: 847387-43-3
M. Wt: 280.331
InChI Key: MTNRAJKGYVXUAV-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been receiving significant attention in the synthetic chemistry community due to its varied medicinal applications .


Synthesis Analysis

The synthesis of this compound involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction . The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

The compound undergoes various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .

Scientific Research Applications

Enhancing Cellular Uptake

Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the chemical structure of interest, have been shown to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifying the hairpin γ-aminobutyric acid turn unit enhances cellular uptake and biological activity, indicating potential applications in molecular probes or therapeutic agents (Meier, Montgomery, & Dervan, 2012).

Antiviral Agents

Imidazo[1,2-a]pyrimidine derivatives have been explored for their antiviral properties. A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines demonstrated potential as antirhinovirus agents, showcasing the versatility of imidazo[1,2-a]pyrimidine compounds in designing antiviral drugs (Hamdouchi et al., 1999).

Antineoplastic Activity

Substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity against cancer cell lines, underlining their potential in cancer treatment and the development of new antineoplastic agents (Abdel-Hafez, 2007).

Antibacterial Applications

Imidazo[1,2-a]pyrimidine derivatives also find applications in antibacterial treatments. The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has led to compounds with significant antibacterial activity, illustrating the chemical's utility in combating bacterial infections (Rahmouni et al., 2014).

Modulating Drug Metabolism

N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide showcases the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, providing insights for drug development programs (Linton et al., 2011).

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives, which share a similar core structure, have been found to interact with various enzymes and proteins .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity, indicating that they may influence cell function . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical properties .

Dosage Effects in Animal Models

Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNRAJKGYVXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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